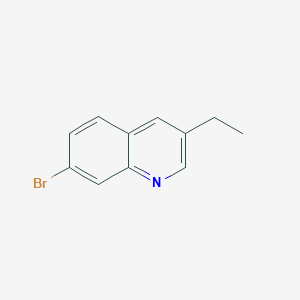

7-Bromo-3-ethylquinoline

Description

Overview of Quinolines as Privileged Heterocyclic Scaffolds in Chemical Research

Quinoline (B57606), a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in chemical research, particularly in medicinal chemistry and drug discovery. fluorochem.co.uksigmaaldrich.comwikipedia.orgnih.govsigmaaldrich.com This status is attributed to the quinoline nucleus's presence in numerous natural products with significant biological activity, such as the antimalarial agent quinine. nih.gov The synthetic versatility of the quinoline ring system allows for the generation of a vast library of derivatives through various substitution patterns. fluorochem.co.uknih.gov This adaptability has led to the development of a wide array of molecules with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. sigmaaldrich.comwikipedia.orgnih.gov The ability to readily modify the core structure enables chemists to fine-tune the electronic and steric properties, thereby optimizing biological efficacy and pharmacological profiles. fluorochem.co.uksigmaaldrich.com

Importance of Halogen Substitution, Specifically Bromine, in Quinoline Systems

The introduction of halogen atoms, particularly bromine, onto the quinoline scaffold is a critical strategy in modern organic synthesis and medicinal chemistry. chemicalbook.com Halogenation can significantly enhance the biological activities and improve the pharmacological properties of the parent molecule. smolecule.comresearchgate.net Bromoquinolines, for instance, have shown potent activities against drug-resistant bacteria and their biofilms. smolecule.comresearchgate.netorganic-chemistry.org

Beyond modulating biological effects, the bromine atom serves as a highly versatile synthetic handle. sci-hub.se It is an excellent leaving group and an active participant in a wide range of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This reactivity allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, providing access to complex and highly functionalized quinoline derivatives that would be difficult to synthesize otherwise. jptcp.comscbt.com This strategic use of bromine is fundamental to building molecular complexity and generating novel chemical entities for screening and development. google.com

Strategic Position of 7-Bromo-3-ethylquinoline within Contemporary Organic Synthesis and Catalyst Design

While extensive academic literature dedicated exclusively to this compound is not widespread, its molecular architecture places it in a strategically important position as a synthetic intermediate. The structure combines the key features of the quinoline scaffold with a reactive bromine atom at the 7-position and an ethyl group at the 3-position. The ethyl group influences the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets or its role in a catalytic complex.

The primary synthetic value of this compound lies in its potential as a building block. The bromine atom at the C-7 position is ripe for exploitation in cross-coupling reactions, enabling the synthesis of a diverse array of 7-substituted-3-ethylquinolines. This capability is highly valuable for creating libraries of novel compounds for high-throughput screening in drug discovery programs, such as for potential phosphodiesterase 5 (PDE5) inhibitors or antimicrobial agents. aksci.com Furthermore, its structure makes it a candidate for the design of novel bidentate or monodentate ligands for transition metal catalysis, where the quinoline nitrogen and a group introduced at the 7-position could coordinate to a metal center.

The synthesis of this compound itself can be envisioned through established named reactions for quinoline synthesis, such as the Doebner-von Miller or Skraup reactions, starting from 3-bromoaniline (B18343). wikipedia.orgnih.govjptcp.com For example, a Doebner-von Miller reaction between 3-bromoaniline and an α,β-unsaturated aldehyde like 2-pentenal, or the in-situ formation of such a species from propionaldehyde, would be a plausible route. wikipedia.orgmdpi.com

Table 1: Potential Synthetic Routes for the Quinoline Core

This interactive table summarizes classical methods that could be adapted for the synthesis of this compound.

| Name Reaction | Reactants | Product Type | Key Features |

| Skraup Reaction | Aniline (B41778) (e.g., 3-bromoaniline), Glycerol (B35011), Acid, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Harsh conditions (strong acid, high temp.); traditionally used for unsubstituted quinolines. nih.govgoogle.com |

| Doebner-von Miller Reaction | Aniline (e.g., 3-bromoaniline), α,β-Unsaturated Carbonyl Compound | Substituted Quinolines | A versatile method for producing a variety of substituted quinolines under acidic conditions. wikipedia.orgnih.gov |

| Friedländer Annulation | 2-Aminoaryl Aldehyde or Ketone, Compound with α-methylene group | Polysubstituted Quinolines | Convergent synthesis offering good control over substitution patterns. mdpi.com |

| Combes Reaction | Aniline, β-Diketone | Substituted Quinolines | Acid-catalyzed reaction to form 2,4-disubstituted quinolines. jptcp.com |

Scope and Objectives of Academic Research on this compound

Given its potential, academic research focusing on this compound would likely pursue several key objectives. A primary goal would be the development and optimization of a regioselective and efficient synthesis for the compound, overcoming challenges associated with controlling isomer formation in classical quinoline syntheses.

A second major objective would be to fully explore its utility as a synthetic intermediate. This would involve systematically studying its reactivity in various palladium-catalyzed cross-coupling reactions to create a library of novel 7-aryl, 7-alkynyl, and 7-amino-3-ethylquinoline derivatives.

Finally, a significant research aim would be the evaluation of these newly synthesized derivatives for specific applications. This includes screening for biological activity in areas where quinolines are known to be effective, such as in oncology, infectious diseases, and neurodegenerative disorders. sci-hub.se Concurrently, research could investigate the potential of these new compounds as ligands in homogeneous catalysis, aiming to develop novel catalysts with improved activity, selectivity, or stability.

Table 2: Physicochemical Properties of the Related Compound 7-Bromo-3-methylquinoline

| Property | Value | Source |

| CAS Number | 1375108-41-0 | fluorochem.co.uk |

| Molecular Formula | C10H8BrN | fluorochem.co.uk |

| Molecular Weight | 222.08 g/mol | nih.gov |

| IUPAC Name | 7-bromo-3-methylquinoline | fluorochem.co.uk |

| SMILES | Cc1cnc2cc(Br)ccc2c1 | fluorochem.co.uk |

| InChI Key | CVFAZFPZYNGXHK-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

7-bromo-3-ethylquinoline |

InChI |

InChI=1S/C11H10BrN/c1-2-8-5-9-3-4-10(12)6-11(9)13-7-8/h3-7H,2H2,1H3 |

InChI Key |

HBVDDHQDFIPZFV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C2C=C(C=CC2=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 3 Ethylquinoline and Its Precursors

Established Strategies for Quinoline (B57606) Core Synthesis Applicable to 7-Bromo-3-ethylquinoline

The synthesis of the quinoline ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to this important heterocyclic scaffold. rsc.orgjptcp.comsemanticscholar.org These classical methods, including the Skraup-Doebner–von Miller, Friedländer, and Combes-Conrad-Limpach syntheses, offer pathways to a wide array of substituted quinolines and are foundational to the synthesis of more complex derivatives like this compound. rsc.orgnih.gov

Skraup-Doebner–von Miller Approaches for Substituted Quinoline Ring Formation

The Skraup synthesis involves the reaction of an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.org A key intermediate in this reaction is acrolein, formed from the dehydration of glycerol. iipseries.org The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a broader range of substituted quinolines. rsc.orgiipseries.org For instance, aniline can react with an α,β-unsaturated carbonyl compound in the presence of a strong acid like hydrochloric acid to yield 2,4-disubstituted quinoline derivatives. iipseries.org These reactions are typically exothermic and require careful control. rsc.orgcdnsciencepub.com A proposed mechanism for the Skraup-Doebner-von Miller synthesis involves the initial conjugate addition of the aniline to the α,β-unsaturated ketone, followed by a fragmentation-recombination pathway to form the quinoline product. nih.gov

Friedländer and Combes-Conrad-Limpach Condensations for Quinoline Scaffolds

The Friedländer synthesis is another fundamental method for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.orgorganic-chemistry.org This reaction, which can be catalyzed by either acids or bases, proceeds through an aldol-type condensation followed by cyclization to form the quinoline derivative. iipseries.orgorganic-chemistry.org A variety of catalysts, including p-toluenesulfonic acid and molecular iodine, have been employed to facilitate this transformation under various conditions, including solvent-free and microwave-assisted protocols. organic-chemistry.org

The Combes synthesis allows for the formation of 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an aniline with a β-diketone. iipseries.org Similarly, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. jptcp.comiipseries.org This reaction proceeds through a Schiff base intermediate. jptcp.com The choice of reaction conditions, particularly temperature, can influence the final product, with lower temperatures favoring the formation of a different isomer in what is known as the Knorr synthesis.

Cyclocondensation Reactions in the Preparation of Quinoline Derivatives

Cyclocondensation reactions represent a broad and versatile approach to the synthesis of quinoline derivatives. nih.govfrontiersin.org These reactions involve the formation of the quinoline ring system through the intramolecular cyclization of a suitably substituted precursor. One such strategy involves the direct oxidative cyclocondensation of o-aminobenzyl alcohols with N,N-dimethyl enaminones, which can produce 3-substituted or 3,4-disubstituted quinolines. nih.govfrontiersin.org This method is notable for being transition-metal-free and tolerant of a wide range of functional groups. nih.govfrontiersin.org The mechanism is proposed to involve a transamination process, followed by oxidation, intramolecular cyclization, and finally, elimination and oxidative aromatization to yield the quinoline product. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound requires a strategic approach that combines methods for forming the quinoline core with techniques for introducing the bromo and ethyl substituents at the desired positions. This can be achieved through two primary retrosynthetic pathways: either by first synthesizing an ethylquinoline precursor and then performing a regioselective bromination, or by introducing the ethyl group onto a pre-existing brominated quinoline scaffold.

Regioselective Bromination Strategies for Ethylquinoline Precursors (e.g., Electrophilic Bromination)

The introduction of a bromine atom at the 7-position of a quinoline ring can be challenging due to the electronic properties of the quinoline system, which typically favor electrophilic substitution at the 5- and 8-positions. However, regioselective bromination can be achieved through careful selection of reagents and reaction conditions.

For the bromination of an ethylquinoline precursor, various brominating agents can be employed. N-bromosuccinimide (NBS) is a versatile reagent for this purpose. The reaction of 8-methylquinoline (B175542) with NBS in acetonitrile (B52724) has been shown to yield the 7-bromo derivative with good selectivity. Another effective reagent is tribromoisocyanuric acid, which can achieve high regioselectivity at room temperature. rsc.org The use of dibromoisocyanuric acid in a strong acid like trifluoromethanesulfonic acid also provides a method for regioselective bromination.

Recent advancements have also explored the use of metal-free conditions for the remote C-H halogenation of 8-substituted quinolines. rsc.org For example, using trihaloisocyanuric acid as the halogen source allows for the C5-halogenation of a range of 8-substituted quinoline derivatives with high regioselectivity. rsc.org While this method targets the C5 position, it highlights the ongoing development of selective C-H functionalization techniques that could potentially be adapted for C7-bromination.

Table 1: Reagents for Regioselective Bromination of Quinolines

| Reagent | Conditions | Selectivity |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, 0-40 °C | Good for 7-bromo derivative from 8-methylquinoline |

| Tribromoisocyanuric Acid | Room temperature | Excellent regioselectivity |

| Dibromoisocyanuric Acid | Trifluoromethanesulfonic acid | Good regioselectivity |

Introduction of the Ethyl Moiety onto Brominated Quinoline Systems (e.g., C-C Bond Formation)

An alternative strategy for the synthesis of this compound involves the introduction of the ethyl group onto a pre-brominated quinoline core. This approach relies on carbon-carbon bond-forming reactions, a cornerstone of modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation. For instance, a 7-bromoquinoline (B152726) derivative can be coupled with an ethyl-containing organometallic reagent, such as ethylboronic acid or an ethyl Grignard reagent, in the presence of a suitable palladium catalyst and ligand. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

The direct C-H functionalization of quinolines is another emerging area that could be applied to the introduction of an ethyl group. mdpi.com While many examples focus on the C2 or C8 positions, the development of methods for regioselective C-H alkylation at other positions is an active area of research. mdpi.com For example, copper-catalyzed reactions have been used to introduce alkyl groups at the C2 position of quinoline N-oxides. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acrolein |

| Aniline |

| N,N-dimethyl enaminones |

| o-aminobenzyl alcohols |

| 8-methylquinoline |

| N-bromosuccinimide (NBS) |

| Tribromoisocyanuric acid |

| Dibromoisocyanuric acid |

| Trifluoromethanesulfonic acid |

| Trihaloisocyanuric acid |

| Ethylboronic acid |

| Quinoline |

| Glycerol |

| Sulfuric acid |

| Nitrobenzene |

| Hydrochloric acid |

| p-toluenesulfonic acid |

| Molecular iodine |

| β-diketone |

| β-ketoesters |

| 4-hydroxyquinolines |

| Acetonitrile |

| Palladium |

| Copper |

Multi-Step Synthetic Sequences from Acyclic or Aromatic Precursors

The construction of the this compound scaffold from basic acyclic or aromatic building blocks often involves classical quinoline synthesis reactions, adapted for the specific substitution pattern required. A common strategy is the Skraup synthesis, which builds the quinoline core by reacting an aniline derivative with glycerol in the presence of an oxidizing agent and sulfuric acid.

For this compound, a plausible route begins with 3-bromoaniline (B18343). The traditional Skraup reaction would typically lead to substitution at positions other than C3. Therefore, a modified approach or a different classic synthesis, such as the Conrad-Limpach or Friedländer synthesis, is often employed to achieve the desired C3-ethyl substitution.

The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.net To obtain a 3-ethylquinoline, a 2-aminoaryl ketone could be reacted with 2-pentanone. While this provides the core structure, introducing the bromine at the C7 position regioselectively requires careful precursor selection, such as starting with an appropriately substituted bromo-aniline derivative.

A general multi-step approach can be summarized as follows:

Preparation of a substituted aniline: Starting with a commercially available aromatic compound, a series of reactions are performed to synthesize 3-bromoaniline or a related precursor.

Cyclization to form the quinoline ring: The aniline derivative is reacted with a suitable partner to form the heterocyclic ring system. For example, the reaction of an aniline with diethyl (ethoxymethylene)malonate followed by thermal cyclization is a known method for producing quinoline esters. google.com

Functional group manipulation: Following the creation of the core quinoline structure, subsequent steps may be required to introduce or modify the ethyl and bromo substituents to their final positions if not already incorporated.

A notable synthesis for a related compound, 7-bromo-5-methoxyquinoline, starts from 3,5-dibromoaniline, which undergoes a Skraup condensation with glycerol to form 5,7-dibromoquinoline. google.com This intermediate is then selectively reacted with sodium methoxide (B1231860) to yield the target compound. google.com This highlights a strategy where the core is first formed and then substituents are modified, a principle applicable to the synthesis of this compound.

Synthesis of Key Intermediates and Closely Related Derivatives

The synthesis of functionalized quinolines often proceeds through key intermediates that can be readily converted into a variety of final products. These intermediates are strategically designed for reactivity at specific positions on the quinoline ring.

Synthesis of 7-Bromo-2-chloro-3-ethylquinoline as a Synthetic Precursor

7-Bromo-2-chloro-3-ethylquinoline is a valuable intermediate where the chlorine atom at the C2 position acts as a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functionalities. uni.lubldpharm.com

The synthesis of this precursor typically begins with the corresponding quinolin-2(1H)-one. A practical and scalable method to produce halo-substituted quinolin-2(1H)-ones involves a two-step sequence starting from inexpensive haloanilines. researchgate.net The aniline is first acylated, and the resulting amide undergoes cyclization in sulfuric acid. researchgate.net

Following this logic, the synthesis of 7-bromo-3-ethyl-2-quinolone would be the initial goal. This can be achieved through methods like the Conrad-Limpach synthesis, reacting 3-bromoaniline with an ethyl-substituted β-ketoester.

Once the 7-bromo-3-ethylquinolin-2(1H)-one is obtained, it is converted to the target 2-chloro derivative. This transformation is reliably accomplished by treating the quinolinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.net The reaction typically involves refluxing the quinolinone in POCl₃, which effectively replaces the hydroxyl group of the quinolinone tautomer with a chlorine atom. researchgate.net This method has been shown to produce 7-bromo-2-chloroquinoline (B1339914) from 7-bromoquinolin-2(1H)-one in high yield (91%). researchgate.net

Table 1: Synthesis of 7-Bromo-2-chloro-3-ethylquinoline

| Step | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | 3-Bromoaniline | Ethyl 2-ethylacetoacetate | 7-Bromo-3-ethylquinolin-2(1H)-one | General Method |

| 2 | 7-Bromo-3-ethylquinolin-2(1H)-one | Phosphorus oxychloride (POCl₃) | 7-Bromo-2-chloro-3-ethylquinoline | researchgate.net |

Generation of Brominated Quinoline N-Oxides for Skeletal Transformations

Quinoline N-oxides are important intermediates that alter the reactivity of the quinoline ring system. The N-oxide group activates the C2 and C4 positions for nucleophilic substitution and directs electrophilic substitution. semanticscholar.org Furthermore, the N-oxide functionality can act as a directing group in metal-catalyzed C-H activation, enabling regioselective functionalization at otherwise unreactive positions like C8. acs.orgfigshare.com

The generation of a brominated quinoline N-oxide starts with the corresponding brominated quinoline. The N-oxidation is typically carried out using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Recent research has focused on the direct, regioselective C-H functionalization of quinoline N-oxides. A highly efficient protocol using a rhodium(III) catalyst has been developed for the C8-bromination of quinoline N-oxides. acs.orgfigshare.com This method demonstrates excellent functional group tolerance and can be performed on a gram scale. acs.org The mechanism is believed to involve the formation of a five-membered rhodacycle intermediate, which facilitates the selective bromination at the C8 position. acs.orgfigshare.com Halogenation at the C2 position of quinoline N-oxides is also a known transformation. semanticscholar.orgresearchgate.net

Table 2: C-H Functionalization of Quinoline N-Oxides

| Reaction | Substrate | Catalyst/Reagent | Position Functionalized | Reference |

|---|---|---|---|---|

| C8-Bromination | Quinoline N-oxide | [RhCp*Cl₂]₂ / AgSbF₆ / NBS | C8 | acs.org |

| C8-Amidation | Quinoline N-oxide | [RhCp*Cl₂]₂ / AgSbF₆ / NFSI | C8 | acs.orgfigshare.com |

| C2-Halogenation | Quinoline N-oxide | Various (e.g., POBr₃) | C2 | semanticscholar.orgresearchgate.net |

NBS: N-Bromosuccinimide; NFSI: N-fluorobis(phenylsulfonyl)imide

Preparation of other 7-Bromo- and 3-Ethyl-Substituted Quinoline Analogues

A wide array of other quinoline analogues bearing 7-bromo or 3-ethyl substituents have been synthesized, serving as building blocks in medicinal chemistry and materials science.

7-Bromoquinolin-2(1H)-one : This key intermediate is prepared from 3-bromoaniline. A scalable synthesis involves acylating the aniline with methyl 3,3-dimethoxypropionate, followed by cyclization in sulfuric acid. researchgate.net This method avoids the formation of the isomeric 5-bromoquinolin-2(1H)-one. researchgate.net

3-Bromoquinoline Derivatives : A regioselective synthesis of 3-bromoquinolines has been achieved through a formal [4+2] cycloaddition between an N-aryliminium ion (generated from an arylmethyl azide) and a 1-bromoalkyne. acs.org This provides a direct route to quinolines with a bromine atom at the C3 position.

7-Bromo-8-methylquinoline-3-carboxylic acid : This compound is a useful building block in organic synthesis. The bromine atom at the C7 position can be substituted via nucleophilic attack or participate in cross-coupling reactions like the Suzuki-Miyaura coupling to create more complex molecules.

Ethyl 7-bromo-2-methylquinoline-3-carboxylate : This compound is another example of a functionalized quinoline available for further synthetic modification. aksci.com

The synthesis of these analogues often relies on established quinoline-forming reactions, followed by or preceded by specific bromination or functionalization steps to achieve the desired substitution pattern.

Chemical Reactivity and Transformation of 7 Bromo 3 Ethylquinoline

Reactivity at the Bromine Atom (C7 Position)

The bromine atom at the C7 position is the primary site of reactivity, enabling a range of transformations, most notably transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are among the most powerful and versatile tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C7 position of 7-Bromo-3-ethylquinoline. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond by reacting an organoboron species (like a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, this reaction provides a direct route to introduce new aryl or vinyl substituents at the C7 position.

The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation with the organoboron compound, facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. libretexts.orgyoutube.com This method is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. youtube.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 7-Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90-110 | Good-High |

| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80-100 | Good-High |

Data is representative of typical conditions for aryl bromides and may require optimization for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at C7

Negishi Coupling for Alkylation and Arylation

The Negishi coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organozinc reagent with an organic halide. organic-chemistry.org A key advantage of the Negishi coupling is its ability to form bonds between various types of carbon atoms (sp³, sp², and sp), making it exceptionally versatile for introducing alkyl, alkenyl, and aryl groups onto the quinoline (B57606) C7 position. wikipedia.org

The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organozinc compound and subsequent reductive elimination to yield the final product. wikipedia.org The use of organozinc reagents, which are generally more reactive than organoborons, can often be advantageous, though they require anhydrous conditions due to their moisture sensitivity.

Table 2: General Conditions for Negishi Coupling of Aryl Bromides

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | R-ZnCl | THF | 25-66 |

| Pd₂(dba)₃ | P(2-furyl)₃ | R-ZnBr | THF | 25-50 |

| Ni(acac)₂ | - | R-ZnI | DMA/THF | 25-60 |

Data represents generalized conditions; specific substrates like this compound may require tailored protocols.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed method for constructing carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction couples an aryl halide, such as this compound, with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mychemblog.com It has become a vital tool for synthesizing arylamines, which are common structures in medicinal chemistry. beilstein-journals.org

The catalytic cycle involves the oxidative addition of the C-Br bond to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org Studies on the amination of related 5- and 8-bromoquinolines have shown that microwave-assisted conditions can significantly improve yields and reduce reaction times compared to conventional heating, particularly for challenging substrates. nih.gov

Table 3: Buchwald-Hartwig Amination Conditions for Bromoquinolines

| Amine | Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80°C, 16h | Good |

| Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100°C, 12h | High |

| Benzylamine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 150°C, 10 min (MW) | High nih.gov |

| Dibutylamine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | 150°C, 10 min (MW) | Good nih.gov |

MW = Microwave irradiation. Data is based on analogous bromoquinoline systems and illustrates typical reaction parameters. nih.gov

Nucleophilic Aromatic Substitution Reactions at the C7 Position

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comrsc.org

In the case of this compound, the quinoline system is inherently electron-deficient due to the electronegative nitrogen atom. However, the C7 position is in the carbocyclic (benzene) portion of the ring system, and the activating effect of the ring nitrogen is less pronounced compared to positions on the pyridine (B92270) ring. Therefore, SNAr at the C7 position is generally difficult and requires forcing conditions, such as high temperatures and very strong nucleophiles (e.g., sodium methoxide (B1231860), sodium amide). The reaction is less common and efficient than the palladium-catalyzed methods for functionalizing this position. nih.gov

Beyond cross-coupling and SNAr, the bromine atom at C7 can be used in other important transformations, primarily through the formation of organometallic intermediates.

Lithium-Halogen Exchange: A common strategy involves treating this compound with a strong organolithium base, such as n-butyllithium, at low temperatures. This results in a rapid lithium-halogen exchange to form 7-lithio-3-ethylquinoline. This newly formed organolithium species is a potent nucleophile and can react with a wide array of electrophiles. For example, quenching the reaction with carbon dioxide (CO₂) would yield 3-ethylquinoline-7-carboxylic acid, while reaction with an aldehyde would produce a secondary alcohol. This two-step sequence provides a versatile route to a diverse range of 7-substituted quinolines that are not easily accessible through other methods.

Reactivity of the Ethyl Group (C3 Position)

The ethyl group at the C3 position is a key site for functionalization. Its benzylic-like character, due to its attachment to the aromatic quinoline system, makes the methylene (B1212753) C-H bonds susceptible to a variety of chemical transformations, including C-H activation, oxidation, and potentially stereoselective reactions.

Modern synthetic methods have increasingly focused on the direct functionalization of C(sp³)-H bonds, offering a more atom-economical approach to modifying alkyl substituents on aromatic systems.

While direct C(sp³)-H alkylation on this compound has not been specifically documented, analogous studies on similar quinoline systems demonstrate the feasibility of this transformation. A notable example is the mechanochemical, rhodium(III)-catalyzed C(sp³)-H methylation of 8-methylquinolines to produce 8-ethylquinolines. This solvent-free or minimal-solvent (liquid-assisted grinding, LAG) approach represents a significant advancement in sustainable chemistry.

The reaction typically employs a [Cp*RhCl₂]₂ catalyst, a silver-based oxidant (e.g., Ag₂CO₃), and a methylating agent like methylboronic acid or its potassium trifluoroborate salt (MeBF₃K). Mechanochemical activation in a ball mill provides the energy required for the reaction, often at ambient temperature and with significantly reduced reaction times compared to traditional solution-based heating.

It is proposed that a similar strategy could be applied to this compound. By substituting the methylating agent with an ethylating or propylating agent, this method could be used to extend the alkyl chain at the C3 position, yielding derivatives such as 7-bromo-3-propylquinoline or 7-bromo-3-butylquinoline. The operational simplicity and reduced environmental impact of mechanochemistry make it a promising avenue for the derivatization of the ethyl moiety.

Table 1: Analogous Mechanochemical C(sp³)-H Methylation of 8-Methylquinolines This table is based on data from analogous reactions and serves as a model for the potential functionalization of the ethyl group on this compound.

| Catalyst | Methylating Agent | Oxidant | Conditions | Product Yield |

| [Cp*RhCl₂]₂ | MeBF₃K | Ag₂CO₃ | Ball mill (36 Hz), 2-6 h, minimal H₂O (LAG) | Moderate to High |

The ethyl group of this compound can be oxidized to various functional groups, providing access to a range of valuable synthetic intermediates. The degree of oxidation can be controlled by the choice of oxidant and reaction conditions.

Conversion to 3-(1-hydroxyethyl)- and 3-acetyl-7-bromoquinoline: Selective oxidation of the methylene group can yield the corresponding secondary alcohol or ketone. For instance, the oxidation of ethyl groups on other nitrogen-containing heterocycles, such as 4-ethyl-3-methylcinnoline, to the corresponding acetyl group has been achieved using chromium oxide supported on alumina. This method offers high selectivity for the methylene group. Such a transformation on this compound would produce 7-bromo-3-acetylquinoline, a versatile precursor for further derivatization.

Conversion to 7-bromo-3-vinylquinoline: The ethyl group can be converted to a vinyl group through a dehydrogenation reaction. While direct catalytic dehydrogenation can be challenging, a common two-step laboratory method involves benzylic bromination followed by elimination. The ethyl group would first be brominated at the methylene position using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. The resulting 7-bromo-3-(1-bromoethyl)quinoline can then be treated with a base to induce elimination, yielding 7-bromo-3-vinylquinoline.

Conversion to 7-bromoquinoline-3-carboxylic acid: Vigorous oxidation can convert the entire ethyl group into a carboxylic acid. However, this transformation must be approached with caution, as strong oxidizing agents like acidic potassium permanganate (B83412) (KMnO₄) are known to cleave the benzene (B151609) ring of the quinoline system, leading to the formation of pyridine-dicarboxylic acids. More controlled oxidation, potentially using nitric acid (HNO₃) or specialized enzymatic methods, would be required to selectively oxidize the ethyl group to a carboxyl group while preserving the integrity of the bicyclic quinoline core. utwente.nlgoogle.com This would yield 7-bromoquinoline-3-carboxylic acid, a compound with potential applications in medicinal chemistry. nih.govnih.gov

The development of methods for the stereoselective functionalization of C(sp³)-H bonds is a significant goal in modern organic synthesis. In the context of this compound, the two methylene protons of the ethyl group are chemically equivalent (homotopic). However, in a chiral environment, they could become distinguishable.

Achieving stereoselectivity in the functionalization of such a simple, unactivated ethyl group without the influence of a nearby directing group is highly challenging. While the field of asymmetric C-H activation has made remarkable progress, practical and high-yielding methods that could be directly applied to introduce a chiral center at the methylene position of the ethyl group on this compound are not yet well-established in the literature. nih.govorganic-chemistry.org Future advancements in catalyst design, potentially involving chiral transition metal complexes or enzymatic catalysts, may enable such precise transformations.

C-H Functionalization and Derivatization at the Ethyl Moiety

Reactivity of the Quinoline Heterocycle

The quinoline ring itself is a substrate for various transformations, most notably reduction, which can alter the aromaticity and geometry of the molecule.

The selective reduction of the quinoline ring system in this compound can yield either 1,2,3,4-tetrahydroquinoline (B108954) or 5,6,7,8-tetrahydroquinoline (B84679) derivatives, depending on the catalyst and reaction conditions. The preservation of the C-Br bond is a key consideration in these reactions.

Reduction to 7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoline: Hydrogenation of the nitrogen-containing pyridine ring is the more common outcome. This transformation can be achieved using various catalytic systems. Notably, rhenium sulfide (B99878) (Re₂S₇) catalysts have been shown to be effective for the hydrogenation of bromoquinolines to their corresponding bromo-1,2,3,4-tetrahydroquinolines with moderate yields, successfully avoiding the cleavage of the carbon-bromine bond. nih.gov Other methods include classic catalytic hydrogenation with platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic medium or modern electrocatalytic approaches using cobalt-based catalysts with water as the hydrogen source. utwente.nl

Reduction to 7-Bromo-3-ethyl-5,6,7,8-tetrahydroquinoline: Selective reduction of the carbocyclic (benzene) ring is less common but can be achieved with specific catalytic systems. For example, ruthenium catalysts paired with chiral ligands like PhTRAP have been used for the asymmetric hydrogenation of the benzene portion of the quinoline scaffold. This provides a route to chiral 5,6,7,8-tetrahydroquinolines, although the compatibility of this specific system with a bromo-substituent would need to be verified.

Table 2: Comparison of Catalytic Systems for Quinoline Ring Reduction

| Catalyst System | Ring Reduced | Product Type | Key Features |

| Re₂S₇ / C | Pyridine | 1,2,3,4-Tetrahydroquinoline | Preserves C-Br bond. nih.gov |

| PtO₂ (Adams' catalyst), H₂ | Pyridine | 1,2,3,4-Tetrahydroquinoline | Classic, effective method. |

| Co-F (electrocatalytic), H₂O | Pyridine | 1,2,3,4-Tetrahydroquinoline | Uses water as H₂ source; ambient conditions. utwente.nl |

| Ru(η³-methallyl)₂(cod)–PhTRAP | Benzene | 5,6,7,8-Tetrahydroquinoline | Can provide chiral products; unusual regioselectivity. |

Dearomatization and Re-aromatization Pathways

Dearomatization reactions represent a powerful strategy for transforming flat, aromatic compounds like quinoline into more complex, three-dimensional structures. nih.govacs.org These processes temporarily disrupt the stable aromatic system to allow for the introduction of new functional groups, followed by a re-aromatization step to restore the stable ring system. nih.gov For quinolines, dearomatization is often facilitated by activating the ring, for instance, by forming N-alkoxy- or N-acylquinolinium salts, which makes the heterocyclic core more susceptible to nucleophilic attack. d-nb.info

The process typically involves a nucleophilic addition to the quinoline ring, leading to a non-aromatic di- or tetrahydroquinoline intermediate. nih.govacs.org This disruption of aromaticity is energetically costly but enables reactions that are otherwise inaccessible. nih.gov The subsequent re-aromatization can occur through various pathways, such as oxidation or elimination, to expel the added groups and regenerate the quinoline core, now bearing new substituents. While specific studies on this compound are not prevalent, the general principles of dearomative functionalization are applicable, suggesting that it could serve as a substrate for such transformations to create novel, complex heterocyclic structures. researchgate.netnih.gov

Skeletal Editing and Rearrangements (e.g., Nitrogen to Carbon Atom Swap)

Skeletal editing has emerged as a cutting-edge field in organic synthesis, allowing for the precise alteration of a molecule's core structure by swapping individual atoms. chemistryworld.comsciencedaily.com One of the more remarkable of these transformations is the nitrogen-to-carbon atom swap, which can convert heteroaromatic systems like quinoline into all-carbon aromatic structures such as naphthalene. researchgate.netresearchgate.net

This type of rearrangement has been successfully demonstrated on substituted quinoline N-oxides. The process involves a reaction sequence that includes nucleophilic addition, dearomatization, and subsequent re-aromatization to form the new carbocyclic ring. researchgate.net Research has shown that this skeletal editing is tolerant of various substituents on the quinoline ring. Specifically, a 7-bromo substituted quinoline N-oxide was shown to be a viable substrate for this transformation, successfully yielding the corresponding substituted naphthalene. This indicates that this compound, after conversion to its N-oxide, could undergo a similar nitrogen-to-carbon swap.

| Starting Material (Conceptual) | Transformation | Product (Conceptual) | Key Features |

| This compound N-oxide | Nitrogen to Carbon Atom Swap | 7-Bromo-3-ethylnaphthalene | Precise single-atom exchange in the heterocyclic ring. |

| Substituted Quinoline N-oxides | Skeletal Editing | Substituted Naphthalenes | Involves dearomatization/re-aromatization sequence. |

This table is based on reported transformations for analogous compounds.

Electrophilic Aromatic Substitution on the Quinoline Ring (considering Existing Substituents)

Electrophilic Aromatic Substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The quinoline ring system is generally deactivated towards EAS compared to benzene due to the electron-withdrawing effect of the nitrogen atom, which makes the ring less nucleophilic. The pyridine ring (positions 2, 3, 4) is more deactivated than the benzene ring (positions 5, 6, 7, 8). Consequently, electrophilic attack typically occurs on the benzene portion of the molecule.

In this compound, the directing effects of the existing substituents must be considered:

The Quinoline Nitrogen: Strongly deactivates the pyridine ring and, to a lesser extent, the benzene ring.

Bromo Group (at C-7): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director due to resonance. It will direct incoming electrophiles to positions C-6 and C-8.

Ethyl Group (at C-3): This is an activating group that donates electron density via hyperconjugation. However, it is located on the already deactivated pyridine ring, making its influence on EAS less significant than substituents on the carbocyclic ring.

| Position | Influence of Nitrogen | Influence of Bromo (at C7) | Influence of Ethyl (at C3) | Predicted EAS Reactivity |

| 5 | Deactivated | - | - | Low |

| 6 | Deactivated | ortho-directing (Favorable) | - | Likely |

| 8 | Deactivated | para-directing (Favorable) | - | Likely |

Nucleophilic Reactions with the Quinoline Core

The electron-deficient nature of the quinoline ring, particularly the pyridine part, makes it susceptible to nucleophilic attack. This reactivity is the opposite of that seen in electrophilic substitution. Nucleophilic aromatic substitution (SNAr) typically occurs at positions activated by the ring nitrogen, namely C-2 and C-4. youtube.comyoutube.com For a reaction to proceed via the common addition-elimination mechanism, a good leaving group must be present at the position of attack.

In this compound, the bromine atom at C-7 is on the carbocyclic ring and is not activated by the nitrogen in the same way as substituents at C-2 or C-4. Therefore, direct displacement of the 7-bromo group by a nucleophile via a standard SNAr (addition-elimination) mechanism is generally difficult. youtube.com

However, nucleophilic substitution could potentially occur under harsh conditions or via alternative mechanisms, such as through a benzyne (B1209423) intermediate (elimination-addition). youtube.com This would require a very strong base to deprotonate a position adjacent to the bromine, leading to the elimination of HBr and the formation of a highly reactive hetaryne intermediate. The nucleophile would then add to this intermediate.

Additionally, if a good leaving group were present at the C-2 or C-4 position, those sites would be the primary targets for nucleophilic attack. For the parent this compound, direct nucleophilic attack is more likely to involve addition to the pyridine ring if the ring is further activated, for example, by N-alkylation.

Structural Elucidation and Spectroscopic Characterization of 7 Bromo 3 Ethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR spectroscopy would be instrumental in identifying the number and arrangement of hydrogen atoms in the 7-Bromo-3-ethylquinoline molecule. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and characteristic signals for the aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) and coupling constants (J) of these aromatic protons would provide crucial information about their relative positions and the electronic effects of the bromo and ethyl substituents. For instance, the presence of the bromine atom at the 7-position would influence the chemical shifts of the adjacent protons at the 6 and 8-positions.

While specific data for this compound is not available, analysis of other bromo-substituted quinolines, such as 6-bromo-1,2,3,4-tetrahydroquinoline, reveals aromatic proton signals in the range of δ 6.3-7.1 ppm. rsc.org It is anticipated that the aromatic protons of this compound would appear in a similar region, with their exact chemical shifts and splitting patterns providing a unique fingerprint for the molecule.

Interactive Data Table: Predicted ¹H NMR Signals for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.5-8.9 | s | - |

| H-4 | ~8.0-8.2 | s | - |

| H-5 | ~7.8-8.0 | d | ~8.5-9.0 |

| H-6 | ~7.5-7.7 | dd | ~8.5-9.0, ~1.5-2.0 |

| H-8 | ~8.1-8.3 | d | ~1.5-2.0 |

| -CH₂- (ethyl) | ~2.8-3.0 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.3-1.5 | t | ~7.5 |

| Note: This is a predicted table based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of these signals would be indicative of the carbon's hybridization (sp², sp³) and its electronic environment. The carbon atoms of the ethyl group would appear in the aliphatic region (upfield), while the nine carbons of the quinoline ring system would resonate in the aromatic region (downfield). The carbon atom bonded to the bromine (C-7) would exhibit a characteristic chemical shift due to the halogen's electronegativity.

For comparison, the ¹³C NMR spectrum of 6,8-dibromoquinoline (B11842131) shows signals in the range of δ 119-152 ppm for the aromatic carbons. researchgate.net It is expected that the quinoline carbons of this compound would fall within a similar range.

Interactive Data Table: Predicted ¹³C NMR Signals for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~150-153 |

| C-3 | ~135-138 |

| C-4 | ~133-136 |

| C-4a | ~128-130 |

| C-5 | ~127-129 |

| C-6 | ~129-131 |

| C-7 | ~120-123 |

| C-8 | ~136-139 |

| C-8a | ~147-150 |

| -CH₂- (ethyl) | ~25-28 |

| -CH₃ (ethyl) | ~13-16 |

| Note: This is a predicted table based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary. |

Advanced NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton network within the molecule. For example, it would show a correlation between the methyl and methylene protons of the ethyl group, and among the coupled aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the ethyl group and the quinoline ring, and for assigning the quaternary (non-protonated) carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While not critical for the planar quinoline ring, it could confirm the conformation of the ethyl group relative to the ring.

The application of these techniques to a derivative, 7-Bromo-3-ethyl-9-phenyl-2-tosylpyrrolo[3,4-b]quinoline, has been used to confirm its complex three-dimensional structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of one bromine, one nitrogen, and the specified number of carbon and hydrogen atoms. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Analysis and Intermediate Identification

Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, fragmentation would likely involve the loss of the ethyl group, the bromine atom, and potentially rearrangements of the quinoline ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule. Common fragmentation patterns for quinoline derivatives often involve the loss of small neutral molecules like HCN. The cleavage of the bond between the ethyl group and the quinoline ring would be an expected fragmentation pathway.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the real-time monitoring of chemical reactions. Its high sensitivity, specificity, and ability to analyze samples directly from the reaction mixture with minimal preparation make it an invaluable tool for understanding reaction kinetics, identifying intermediates, and confirming the formation of final products. nih.gov The soft ionization nature of ESI typically generates protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight of species in solution. nih.gov

In the synthesis of quinoline derivatives, ESI-MS can be employed to track the progress of the reaction. For instance, in a multi-component reaction to form a complex quinoline system, aliquots can be periodically sampled from the reaction vessel and analyzed. The resulting mass spectra would show the depletion of starting material ions and the concurrent appearance and increase in intensity of the ion corresponding to the product's mass. For example, in the synthesis of a substituted quinoline, an ESI-MS spectrum recorded during the reaction would display a signal at an m/z value corresponding to the protonated product molecule, such as the [M+H]⁺ ion at m/z 284 observed for a related ethyl N-(4-(2-(p-tolyl)quinolin-4-yl)phenyl)oxamate compound. nih.gov

This real-time analysis provides direct evidence of product formation and can reveal the presence of any intermediates or side products, offering crucial insights for optimizing reaction conditions such as temperature, time, and catalyst loading. nih.govuvic.ca The ability to obtain time-resolved mass spectra allows for a detailed understanding of the entire reaction process. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the characteristic vibrational frequencies of different chemical bonds. For this compound, the IR spectrum would exhibit a unique fingerprint composed of absorption bands corresponding to its quinoline core, ethyl substituent, and bromine atom.

The quinoline ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.gov The carbon-carbon double bond (C=C) and carbon-nitrogen double bond (C=N) stretching vibrations within the heterocyclic aromatic system produce a series of sharp bands in the 1650-1400 cm⁻¹ range. nih.govmdpi.com Specifically, a C=N stretching band is expected around 1612 cm⁻¹. nih.gov Out-of-plane C-H bending vibrations provide information about the substitution pattern on the aromatic ring and typically appear as strong absorptions in the 900-700 cm⁻¹ region. mdpi.com

The presence of the ethyl group (-CH₂CH₃) would be confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The bromine substituent is identified by the C-Br stretching vibration, which appears at lower frequencies, typically in the 700-500 cm⁻¹ range, due to the heavy mass of the bromine atom. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (ethyl) | Stretching | 3000 - 2850 |

| C=N (quinoline ring) | Stretching | ~1612 |

| C=C (quinoline ring) | Stretching | 1600 - 1450 |

| C-H (alkyl) | Bending | 1470 - 1370 |

| Aromatic C-H | Out-of-plane bending | 900 - 700 |

| C-Br | Stretching | 700 - 500 |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 7-Bromo-3-ethyl-9-phenyl-2-tosylpyrrolo[3,4-b]quinoline, a complex derivative containing the this compound moiety, has been determined. nih.gov The analysis revealed a monoclinic crystal system. In this derivative, the various rings adopt specific conformations; for instance, the tetrahydropyridine (B1245486) ring is found in a half-chair conformation. nih.gov The study also elucidates the intermolecular forces that stabilize the crystal lattice, such as N—H⋯O hydrogen bonds and C—H⋯π interactions, which link the molecules into a three-dimensional network. nih.gov

Such analyses provide unambiguous proof of the molecular connectivity and stereochemistry. The data obtained from X-ray diffraction experiments are highly precise and are typically deposited in crystallographic databases. A summary of the crystallographic data for this derivative is provided below.

| Parameter | Value |

| Chemical Formula | C₂₆H₂₇BrN₂O₂S |

| Molecular Weight | 511.47 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6293 (2) |

| b (Å) | 13.4574 (3) |

| c (Å) | 20.2179 (4) |

| β (°) | 116.930 (1) |

| Volume (ų) | 2335.84 (9) |

| Z (molecules/unit cell) | 4 |

| Data from the analysis of 7-Bromo-3-ethyl-9-phenyl-2-tosylpyrrolo[3,4-b]quinoline. nih.gov |

This detailed structural information is vital for computational modeling, understanding biological activity, and designing new materials with specific properties.

Computational Chemistry and Theoretical Investigations of 7 Bromo 3 Ethylquinoline

Mechanistic Pathway Elucidation through Computational Modeling

Rationalization of Regioselectivity and Stereoselectivity in Synthetic Transformations:While DFT is used for such rationalizations in related systems, a specific application to 7-Bromo-3-ethylquinoline is not documented.

Due to a lack of available scientific literature and computational studies specifically focused on this compound, a detailed analysis of its computational chemistry and theoretical investigations as requested cannot be provided at this time.

Extensive searches for dedicated research on the conformational analysis, molecular dynamics simulations, electronic properties, and reactivity predictions of this compound did not yield specific data or scholarly articles. The scientific community has not yet published in-depth computational investigations on this particular compound that would be necessary to generate the thorough and informative content required for the outlined sections.

While computational studies exist for structurally related but distinct molecules, such as derivatives of 6-bromoquinazoline or more complex quinoline (B57606) structures, this information is not directly transferable to this compound and has therefore been excluded to maintain strict adherence to the subject of the requested article.

Further research and publication in the field of computational chemistry would be required to build a comprehensive understanding of the theoretical properties of this compound. Without such foundational research, any attempt to detail its conformational analysis, molecular dynamics, or electronic properties would be speculative and not based on verifiable scientific findings. Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-Bromo-3-ethylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedländer condensation or halogenation of pre-functionalized quinoline derivatives. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-bromination. Ethyl groups are introduced via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with ethylboronic acids). Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at C3, bromine at C7).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns for bromine.

- X-ray Crystallography (if crystalline): Resolve spatial arrangement and bond angles .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Waste Disposal : Segregate halogenated waste and comply with institutional guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states and electron density maps (e.g., using Gaussian or ORCA software) to identify reactive sites (e.g., bromine’s susceptibility to nucleophilic attack).

- Docking Studies : Predict interactions with catalytic systems (e.g., Pd-based catalysts) to optimize ligand design .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to aggregate data from primary literature. Assess study quality (e.g., sample size, controls) and exclude outliers due to solvent impurities or unoptimized assay conditions .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to pool IC₅₀ values and identify trends across cell lines (e.g., HeLa vs. MCF-7) .

Q. How to design a kinetic study to evaluate the stability of this compound under physiological conditions?

- Methodological Answer :

- Experimental Design : Incubate the compound in PBS (pH 7.4) at 37°C. Collect aliquots at timed intervals (0, 6, 12, 24 hrs).

- Analytical Methods : Quantify degradation via HPLC-UV (λ = 254 nm) or LC-MS. Calculate half-life (t₁/₂) using first-order kinetics .

- Controls : Include antioxidants (e.g., ascorbic acid) or enzyme inhibitors to isolate degradation pathways .

Q. What ethical and reproducibility standards apply when sharing this compound research data?

- Methodological Answer :

- Data Transparency : Publish raw spectral data, crystallographic files (CIF), and synthetic protocols in repositories like Zenodo or ChemRxiv.

- Ethical Compliance : Declare ethics committee approvals for biological studies (e.g., animal/human cell line use) and adhere to ARRIVE guidelines for in vivo work .

- Replication : Provide step-by-step workflows (e.g., Electronic Lab Notebook entries) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.